molecular formula C10H6F3NO B15251293 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile

3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile

Cat. No.: B15251293
M. Wt: 213.16 g/mol
InChI Key: UUHQFPZKTAMWSO-VURMDHGXSA-N
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Description

3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is an organic compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an acrylonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-[3-(trifluoromethyl)phenyl]-acrylonitrile.

    Reduction: Formation of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The acrylonitrile moiety can participate in Michael addition reactions, potentially modifying biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

(E)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6-

InChI Key

UUHQFPZKTAMWSO-VURMDHGXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C\O)/C#N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N

Origin of Product

United States

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